4,7-dichloropyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine is a fused heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound is characterized by a pyrrolo[2,1-f][1,2,4]triazine core with chlorine atoms substituted at the 4 and 7 positions. It is known for its role in the development of kinase inhibitors and antiviral agents .
Preparation Methods
The synthesis of 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine can be achieved through various synthetic routes:
Synthesis from Pyrrole Derivatives: One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Multistep Synthesis: Another approach involves a multistep synthesis starting from simpler organic molecules.
Transition Metal Mediated Synthesis: Transition metal catalysts, such as palladium or copper, can facilitate the formation of the triazine ring through cross-coupling reactions.
Industrial production methods typically optimize these synthetic routes to achieve higher yields and purity, often involving large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 7 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The triazine ring can participate in further cyclization reactions to form more complex fused heterocycles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: It is a key scaffold in the development of kinase inhibitors, which are used in cancer therapy.
Antiviral Agents: The compound is also a structural component of antiviral drugs, such as remdesivir, which has been used in the treatment of COVID-19 and other viral infections.
Biological Research: Researchers use this compound to study enzyme inhibition and signal transduction pathways in cells.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,7-dichloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets:
Antiviral Activity: In antiviral applications, the compound inhibits viral RNA-dependent RNA polymerase, preventing viral replication.
These interactions disrupt critical biological processes, leading to the therapeutic effects observed.
Comparison with Similar Compounds
4,7-Dichloropyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without chlorine substitutions, which also exhibits kinase inhibitory activity.
4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group at the 4 position, known for its antiviral properties.
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with bromine and chlorine substitutions, used in medicinal chemistry research.
The unique chlorine substitutions in this compound enhance its chemical reactivity and biological activity, making it a valuable compound in various scientific fields.
Properties
CAS No. |
2052588-83-5 |
---|---|
Molecular Formula |
C6H3Cl2N3 |
Molecular Weight |
188 |
Purity |
95 |
Origin of Product |
United States |
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